molecular formula C7H4F3NO2 B1410307 4-Difluoromethoxy-2-fluoro-5-formylpyridine CAS No. 1803729-36-3

4-Difluoromethoxy-2-fluoro-5-formylpyridine

Cat. No.: B1410307
CAS No.: 1803729-36-3
M. Wt: 191.11 g/mol
InChI Key: GQVJTHHXTYLTKH-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-fluoro-5-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. It consists of a pyridine ring substituted with a formyl group, a difluoromethoxy group, and a fluoro group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis.

Preparation Methods

The synthesis of 4-Difluoromethoxy-2-fluoro-5-formylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and fluorinating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Difluoromethoxy-2-fluoro-5-formylpyridine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.

    Common Reagents and Conditions: Common reagents include fluorinating agents, oxidizing agents, and reducing agents.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

4-Difluoromethoxy-2-fluoro-5-formylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluoro-5-formylpyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

    Effects: The effects of the compound can vary depending on the specific target and pathway involved, and may include inhibition or activation of specific biological functions.

Comparison with Similar Compounds

4-Difluoromethoxy-2-fluoro-5-formylpyridine can be compared with other similar compounds:

    Similar Compounds: Similar compounds include other pyridine derivatives with different substituents, such as 4-difluoromethoxy-5-fluoro-2-formylpyridine and 4-difluoromethoxy-2-fluoro-3-formylpyridine.

    Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which can lead to unique chemical and biological properties.

    Comparison: Compared to other similar compounds, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-1-5(13-7(9)10)4(3-12)2-11-6/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJTHHXTYLTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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